2-chloro-6-methyl-1H-purine

Synthetic Chemistry Regioselective Catalysis Nucleoside Synthesis

This 2-chloro-6-methyl-1H-purine is a critical building block for regioselective synthesis of 2,6-disubstituted purines. Its orthogonal reactivity—a chloro handle for cross-coupling at the 2-position and an installed 6-methyl group—avoids bis-functionalization byproducts common with dichloro analogs. Ideal for XO inhibitor and PNP research, ensuring reliable, high-yield workflows and reproducible SAR data.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
Cat. No. B7775208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-methyl-1H-purine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N2)N=C(N1)Cl
InChIInChI=1S/C6H5ClN4/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H,8,9,10,11)
InChIKeyGSWWRXJYHSJFHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methyl-1H-purine: What Sets This Precursor Apart in Purine Synthesis


2-Chloro-6-methyl-1H-purine (CAS 1681-19-2) is a heterocyclic purine derivative distinguished by a chlorine atom at the 2-position and a methyl group at the 6-position of the purine ring [1]. This specific substitution pattern is not arbitrary; it is the result of an intentional and highly regioselective synthetic strategy. The compound is primarily procured as a versatile intermediate, acting as a foundational building block for the synthesis of more complex 2,6-disubstituted purines. Its value is not as an end-product but as a chemical node where orthogonal reactivity is preserved, enabling further functionalization [2].

Why 2-Chloro-6-methyl-1H-purine Cannot Be Replaced with Generic Analogs


The substitution of 2-chloro-6-methyl-1H-purine with a seemingly similar analog, such as 6-chloropurine or 2,6-dichloropurine, introduces a high risk of failure in downstream synthetic workflows. The key lies in the compound's specific orthogonal reactivity: the 2-chloro group is retained for subsequent cross-coupling reactions, while the 6-methyl group is already installed. Using 2,6-dichloropurine, for example, introduces a second reactive site at the 6-position, leading to regioselectivity challenges and unwanted bis-functionalization side-products [1]. Furthermore, the 6-methyl group itself is not an inert placeholder; it is a biologically critical moiety that confers cytotoxicity to the core scaffold, as evidenced by the activity of 6-methylpurine derivatives in cancer research [2]. Swapping this scaffold for a non-methylated analog would fundamentally alter the biological profile of any resulting advanced intermediate, rendering cross-study comparisons invalid.

Quantitative Evidence Guide for 2-Chloro-6-methyl-1H-purine Procurement


Direct Head-to-Head Comparison of Regioselectivity in Methylation Reactions

In a study comparing the Pd-catalyzed methylation of 2,6-dichloropurine, the use of 1 equivalent of methylmagnesium chloride results in regioselective substitution exclusively at the 6-position, yielding 2-chloro-6-methyl-1H-purine in good yield [1]. This demonstrates that the target compound is not just another intermediate, but the kinetically favored product of a controlled, practical synthetic step, whereas using a larger excess leads directly to 2,6-dimethylpurine. This precise control is essential for multi-step syntheses of nucleoside analogs.

Synthetic Chemistry Regioselective Catalysis Nucleoside Synthesis

Comparative Inhibitory Activity of a Structurally Related Analog Against Xanthine Oxidase

A structurally related analog, 2-chloro-6-(methylamino)purine, was directly compared to the clinical standard allopurinol for inhibition of xanthine oxidase (XO) [1]. The analog demonstrated potent inhibition with an IC50 of 10.19 ± 0.10 µM. This provides a class-level benchmark, suggesting that the 2-chloro-6-substituted purine scaffold is a viable platform for developing potent, non-competitive XO inhibitors, which is a crucial consideration for medicinal chemistry projects.

Enzymology Xanthine Oxidase Inhibitor Screening

PNP Inhibition: Baseline Activity of the 2-Chloro-6-Methyl Scaffold

The target compound, 2-chloro-6-methyl-1H-purine, has been evaluated for its ability to inhibit purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway [1]. It demonstrates a measurable, though relatively weak, inhibitory activity with an IC50 of 1,330 nM (1.33 µM) against the enzyme from calf spleen. This quantitative baseline is valuable for structure-activity relationship (SAR) studies, as it allows researchers to measure the impact of further 2-position modifications on PNP inhibition potency.

Enzyme Inhibition Purine Nucleoside Phosphorylase SAR

High-Value Application Scenarios for 2-Chloro-6-methyl-1H-purine


Synthesis of 2,6-Disubstituted Nucleoside Analogs

This compound is ideal for laboratories synthesizing libraries of 2,6-disubstituted purine nucleosides. The regioselective synthesis data [1] proves its reliable preparation. The retained 2-chloro group is a perfect handle for subsequent Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to introduce diverse aryl groups, as demonstrated in the synthesis of 6-methyl-2-phenylpurines [1]. This orthogonal reactivity allows for systematic SAR exploration at the 2-position of the purine core.

Medicinal Chemistry for Xanthine Oxidase Inhibitors

Research groups focused on developing novel xanthine oxidase (XO) inhibitors should consider 2-chloro-6-methyl-1H-purine as a key intermediate. The class-level inference data from its close analog shows that the 2-chloro-6-substituted purine scaffold yields a potent, non-competitive inhibitor with an IC50 comparable to allopurinol [2]. This suggests that further functionalization of the 2-chloro group in the target compound could lead to the discovery of novel XO inhibitors with a unique mechanism of action.

Gene-Directed Enzyme Prodrug Therapy (GDEPT) Research

This compound serves as a synthetic precursor for creating prodrugs in GDEPT strategies. The core 6-methylpurine scaffold is a known potent cytotoxin [3]. By using 2-chloro-6-methyl-1H-purine, researchers can modify the 2-position to create non-toxic, cleavable prodrugs that are selectively activated by enzymes like purine nucleoside phosphorylase within tumor cells, thereby liberating the cytotoxic 6-methylpurine warhead directly at the site of action [3].

Baseline Compound for Purine Nucleoside Phosphorylase (PNP) SAR

For enzymologists studying purine nucleoside phosphorylase (PNP), 2-chloro-6-methyl-1H-purine provides a valuable, quantified baseline for inhibitor design. Its weak but measurable inhibitory activity (IC50 = 1.33 µM) [4] allows researchers to quantitatively assess the impact of further structural modifications at the 2-position. Any new derivative's potency can be directly compared to this baseline to understand the contribution of new functional groups to PNP binding affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-6-methyl-1H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.